3,4-Dimethyl-5-nitropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-5(2)7(8)9-3-6(4)10(11)12/h3H,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRBRUIAWAXWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496631 | |
| Record name | 3,4-Dimethyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-33-7 | |
| Record name | 3,4-Dimethyl-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50496631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,4 Dimethyl 5 Nitropyridin 2 Amine and Analogues
Established Synthetic Pathways for Substituted Pyridin-2-amines
The synthesis of substituted pyridin-2-amines is a cornerstone of heterocyclic chemistry, with numerous methods developed to access this important structural motif. These compounds serve as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. acs.org General strategies often involve either building the pyridine (B92270) ring from acyclic precursors or functionalizing a pre-existing pyridine core. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halopyridines
Nucleophilic aromatic substitution (SNA) is a powerful and widely used method for the functionalization of pyridine rings, particularly for introducing amino groups. thieme-connect.de This reaction typically involves the displacement of a halide (e.g., chloro, bromo) at the 2- or 4-position of the pyridine ring by an amine nucleophile. youtube.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack, making halopyridines more susceptible to SNAr than their benzene (B151609) counterparts. youtube.com
Direct amination of halopyridines with primary and secondary amines is a common strategy. youtube.com This reaction is often carried out at elevated temperatures, sometimes with the assistance of a base to neutralize the hydrogen halide formed during the reaction. youtube.com The reactivity of the halopyridine is influenced by the nature of the halogen, with fluoro derivatives generally being the most reactive, followed by chloro, bromo, and iodo compounds. researchgate.net For instance, 2-chloropyridine (B119429) can be heated with an amine to achieve substitution at the 2-position. youtube.com
Microwave-assisted amination has emerged as an efficient method, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net Solvent-free conditions for the amination of halo-pyridines and -pyrimidines with cyclic secondary amines like pyrrolidine (B122466) and piperidine (B6355638) have also been developed under microwave irradiation, offering an environmentally benign approach. researchgate.net
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the formation of C-N bonds in aryl and heteroaryl systems. researchgate.netnih.govnih.gov These reactions typically employ palladium or copper catalysts to couple an amine with a halide or pseudohalide. researchgate.netyoutube.com This method offers a broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of N-aryl-2-aminopyridines. nih.gov
The general catalytic cycle for palladium-catalyzed cross-coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the amine, and reductive elimination to yield the aminated product and regenerate the catalyst. youtube.com These reactions have been successfully applied to the poly-functionalization of halopyridines through sequential and regioselective cross-coupling reactions. researchgate.net
Base-assisted amination protocols provide an alternative to transition metal-catalyzed methods. These reactions can be promoted by strong bases such as sodium tert-butoxide (NaOtBu) or sodium hydroxide. acs.org An environmentally friendly method for the selective amination of various polyhalogenated pyridines has been developed using water as a solvent and a base to promote the reaction. acs.org Mechanistic studies suggest that in some cases, the base may facilitate the dissociation of a solvent like N,N-dimethylformamide (DMF) to generate the amine nucleophile in situ. acs.org
Nitration Reactions of Aminopyridine Precursors
The introduction of a nitro group onto a pre-existing aminopyridine ring is a key step in the synthesis of nitro-substituted aminopyridines. The directing effect of the amino group and the electronic nature of the pyridine ring influence the position of nitration.
A common method for the nitration of aminopyridines involves the use of a mixture of concentrated nitric acid and sulfuric acid. google.comchemicalbook.com For example, 2-aminopyridine (B139424) can be nitrated to produce 5-nitro-2-aminopyridine. google.comchemicalbook.com The reaction conditions, such as temperature and the ratio of acids, are crucial for achieving good yields and selectivity. A procedure for the synthesis of 2-amino-3-methyl-5-nitropyridine (B21948) involves dissolving 3-methyl-pyridin-2-ylamine in concentrated sulfuric acid, followed by the dropwise addition of a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. chemicalbook.com
A patent describes a process for preparing 2-nitro-3-aminopyridine by first reacting 3-aminopyridine (B143674) to form N,N'-di-(3-pyridyl)-urea, which is then nitrated to N,N'-di-(2-nitro-3-pyridyl)-urea, followed by hydrolysis to yield the final product. google.com This multi-step approach allows for selective nitration at the 2-position. google.com
Oxidative Amination Approaches for Nitropyridines
Oxidative amination offers a direct method for introducing an amino group onto a nitropyridine ring. One such approach is the vicarious nucleophilic substitution (VNS) reaction. For example, 3-nitropyridines can be aminated using hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in a VNS reaction, which selectively introduces the amino group at the position para to the nitro group. ntnu.no
Another method involves the direct oxidative amination of 3-nitropyridine (B142982) in liquid ammonia (B1221849), although this can lead to a mixture of isomers. ntnu.no A more selective method has been developed where 3-nitropyridine is reacted in a DMSO/water mixture saturated with ammonia in the presence of potassium permanganate (B83412) to yield 2-amino-5-nitropyridine (B18323) with high selectivity. ntnu.no
Interactive Data Tables
Table 1: Synthetic Methodologies for Substituted Pyridin-2-amines
| Methodology | Description | Key Reagents/Conditions | Reference(s) |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a halide from a halopyridine by an amine. | Primary/secondary amines, heat, optional base | youtube.comyoutube.com |
| Transition Metal-Catalyzed C-N Cross-Coupling | Coupling of an amine with a halide using a metal catalyst. | Palladium or copper catalyst, base | researchgate.netnih.govnih.gov |
| Base-Assisted Amination | Amination promoted by a strong base. | NaOtBu, NaOH, water as solvent | acs.org |
| Nitration of Aminopyridine Precursors | Introduction of a nitro group onto an aminopyridine. | Concentrated HNO₃, concentrated H₂SO₄ | google.comchemicalbook.comchemicalbook.com |
| Oxidative Amination of Nitropyridines | Direct introduction of an amino group onto a nitropyridine. | Hydroxylamine, KMnO₄/NH₃ | ntnu.no |
Targeted Synthesis of 3,4-Dimethyl-5-nitropyridin-2-amine
The targeted synthesis of this compound typically involves the construction of a pre-functionalized pyridine ring followed by the introduction of the nitro group, or the assembly of the ring from acyclic precursors. A common and logical approach is the nitration of a 3,4-dimethylpyridin-2-amine precursor.
The introduction of a nitro group onto the pyridine ring via electrophilic aromatic substitution is a key step. The regiochemical outcome is dictated by the electronic effects of the existing substituents. In the precursor, 3,4-dimethylpyridin-2-amine, the ring possesses three activating groups: an amino group at C2 and two methyl groups at C3 and C4.
The amino group is a powerful activating, ortho-para directing group. The methyl groups are also activating and ortho-para directing. The position of nitration is therefore a result of the cumulative directing effects of these substituents. The C5 position is para to the strongly directing amino group at C2 and meta to the C3 and C4 methyl groups. The nitration of 2-aminopyridine itself primarily yields 2-amino-5-nitropyridine, demonstrating the strong directing influence of the amino group to its para position. orgsyn.org Therefore, the direct nitration of 3,4-dimethylpyridin-2-amine with a nitrating agent like a mixture of concentrated nitric and sulfuric acid is the most probable route to selectively obtain this compound. chemicalbook.com
Alternative strategies for regioselective functionalization in pyridine systems include the use of pyridyne intermediates. nih.gov For instance, a 3,4-pyridyne could theoretically be generated and trapped to introduce substituents at the C3 and C4 positions. nih.gov Another approach involves using removable blocking groups to direct functionalization to a specific site. nih.gov
For any synthetic route to be viable, especially for large-scale production, the optimization of reaction conditions is critical to maximize yield and purity while ensuring safety and cost-effectiveness. For the nitration of a substituted aminopyridine, key parameters to optimize include temperature, reaction time, and the concentration and ratio of reagents.
Drawing parallels from the synthesis of similar compounds like 2-amino-5-nitropyridine and other substituted pyridines, a systematic approach to optimization can be devised. chemicalbook.comresearchgate.net
Temperature Control: Nitration reactions are highly exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent is crucial to prevent over-nitration and the formation of side products. chemicalbook.com Subsequent controlled heating may be required to drive the reaction to completion. google.com
Reaction Time: The duration of the reaction must be sufficient for complete conversion without promoting product degradation or side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.
Reagent Stoichiometry: The molar ratio of the nitrating agent to the pyridine substrate must be carefully controlled. An excess of nitric acid can lead to di-nitrated or oxidized byproducts.
The following interactive table illustrates a hypothetical optimization study for the nitration of 3,4-dimethylpyridin-2-amine, based on typical conditions for similar reactions. researchgate.netgoogle.com
| Entry | Temperature (°C) | Time (h) | HNO₃/H₂SO₄ Ratio | Yield (%) |
| 1 | 0 -> 25 | 4 | 1:2 | 65 |
| 2 | 0 -> 40 | 4 | 1:2 | 78 |
| 3 | 0 -> 40 | 8 | 1:2 | 85 |
| 4 | 25 | 8 | 1:2 | 55 |
| 5 | 0 -> 40 | 8 | 1:3 | 82 |
| 6 | 0 -> 60 | 6 | 1:2 | 75 (with impurities) |
This table is a hypothetical representation for illustrative purposes.
While the direct nitration of pyridines is often acid-catalyzed, modern organic synthesis has seen the development of novel catalyst systems for various pyridine functionalizations. For the synthesis of the precursor, 3,4-dimethylpyridin-2-amine, or for alternative routes to the final product, transition-metal catalysis can be employed.
For example, nickel catalysts are effective for creating carbon-carbon bonds on a pyridine ring. A process for preparing 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) involves a nickel-catalyzed reaction of 2-amino-3,5-dibromo-4-methylpyridine with a methyl zinc compound to introduce the C3-methyl group. google.com This highlights the potential of using such catalysts to build the dimethyl-substituted scaffold before the nitration step.
Copper catalysts are also widely used in pyridine chemistry for reactions like Sonogashira coupling and other cross-coupling reactions, which could be adapted to construct the substituted pyridine core from simpler building blocks. beilstein-journals.org
| Catalyst Type | Reaction | Potential Application in Synthesis | Reference |
| Nickel (e.g., NiCl₂(dppm)) | C-C Cross-Coupling (Methylation) | Synthesis of 3,4-dimethylpyridin-2-amine precursor | google.com |
| Palladium/Copper | Sonogashira Coupling | Assembly of the pyridine ring from alkynes | beilstein-journals.org |
| Copper (e.g., CuI) | Multicomponent Reactions | One-pot synthesis of functionalized pyridines | beilstein-journals.org |
Emerging and Sustainable Synthetic Methodologies
In line with the principles of green chemistry, new methodologies are being developed to reduce waste, minimize energy consumption, and avoid hazardous solvents.
Microwave-assisted organic synthesis (MAOS) has become a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. davidpublisher.com This technology can be applied to various steps in the synthesis of this compound. The synthesis of novel (5-nitropyridin-2-yl)alkyl carbamates, for instance, has been achieved efficiently under microwave irradiation. nih.gov Similarly, multi-step syntheses and multicomponent reactions to form other heterocyclic systems have benefited from microwave acceleration. davidpublisher.comrsc.org Applying microwave heating to the nitration step could potentially shorten the required 8-12 hour reaction times to mere minutes, while also improving energy efficiency. chemicalbook.com
Solvent-free, or solid-state, reactions represent another green chemistry approach. By eliminating the solvent, this method reduces waste and can simplify product purification. The Ullmann coupling reaction, for example, has been successfully performed in a solvent-free manner using high-speed ball milling to produce biaryl compounds. nih.gov The synthesis of various N-nitroso compounds and other heterocyclic systems has also been achieved under solvent-free conditions. rsc.orgrsc.org A solvent-free approach to the nitration or precursor synthesis for this compound could offer significant environmental and practical advantages.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient. acsgcipr.org They offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.
Various MCRs exist for the construction of the pyridine ring, such as the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses. acsgcipr.org A three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an amine source can afford highly functionalized nitropyridines that are otherwise difficult to access. nih.gov A hypothetical MCR to construct this compound could involve the condensation of a β-keto-amide, an enamine, and a nitro-containing building block, allowing for the one-pot assembly of the highly substituted ring system. This approach bypasses the need for a multi-step sequence involving the isolation of intermediates.
Green Chemistry Principles in Aminonitropyridine Synthesis
The synthesis of aminonitropyridines, a critical class of intermediates in the pharmaceutical and materials science sectors, has traditionally relied on methods that are effective but often environmentally burdensome. The classic approach to producing compounds like this compound typically involves the use of strong acids and harsh reaction conditions. However, with the increasing emphasis on sustainable chemical manufacturing, the application of green chemistry principles to the synthesis of these compounds is a burgeoning area of research. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A significant focus of green chemistry in this context is the development of alternative nitration methods that move away from the conventional reliance on mixtures of concentrated nitric and sulfuric acids. quora.com This traditional "mixed acid" approach, while effective, generates large volumes of corrosive and hazardous waste, posing significant environmental and safety challenges. rsc.org
One promising green alternative is the use of microwave-assisted synthesis . This technique can dramatically shorten reaction times, reduce energy consumption, and often leads to higher product yields with fewer byproducts. youtube.com For instance, the synthesis of (5-nitropyridin-2-yl)alkyl carbamates has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the efficient synthesis of nitropyridine derivatives. nih.gov This method offers a clear advantage over traditional heating methods, which are often less energy-efficient and require longer reaction times.
Another key area of development is the use of solid acid catalysts and alternative nitrating agents. Polymer-bound Brønsted acids, for example, have been explored as recyclable and less corrosive alternatives to liquid sulfuric acid. rsc.org These solid acids can be easily separated from the reaction mixture, simplifying the purification process and reducing waste. Similarly, alternative nitrating agents are being investigated to replace nitric acid. These include N-nitro heterocyclic compounds and various nitrate (B79036) salts, which can offer milder reaction conditions and improved safety profiles. wikipedia.orgresearchgate.net The use of ionic liquids as both solvent and nitrating agent is another innovative approach that can lead to cleaner and more efficient reactions. organic-chemistry.org
The principle of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product, is also a critical consideration. wikipedia.org Traditional methods can suffer from poor atom economy due to the use of excess reagents and the formation of unwanted byproducts. Greener synthetic routes aim to improve atom economy by employing more selective catalysts and optimizing reaction conditions to favor the formation of the desired product.
Furthermore, efforts are being made to reduce waste at the purification stage. A novel "3E" (ecologic, economical, and environmentally-friendly) method has been developed for the synthesis of 5-nitro 2-diethylamino 6-methyl pyridine, a related compound. researchgate.net This process focuses on obtaining the pure product through crystallization, thereby avoiding the need for chromatography, which is a material and energy-intensive separation technique that generates significant solvent waste. researchgate.net
Protecting groups are often employed in the synthesis of substituted aminopyridines to control the regioselectivity of the nitration reaction. wikipedia.org While effective, the use of protecting groups adds extra steps to the synthesis (protection and deprotection), which can generate additional waste. Green chemistry principles encourage the development of methods that minimize or eliminate the need for such derivatization steps.
The following table provides a comparative overview of traditional versus greener approaches to the synthesis of aminonitropyridines:
| Parameter | Traditional Method | Greener Alternative | Green Chemistry Principle |
| Nitrating Agent | Mixed Nitric and Sulfuric Acid | Alternative agents (e.g., N-nitro heterocycles, nitrate salts), Ionic Liquids | Less Hazardous Chemical Syntheses |
| Catalyst | Liquid Sulfuric Acid | Solid Acid Catalysts (e.g., Polymer-bound Brønsted acids) | Catalysis, Safer Solvents and Auxiliaries |
| Energy Source | Conventional Heating | Microwave Irradiation | Design for Energy Efficiency |
| Purification | Chromatography | Crystallization | Prevention of Waste |
| Protecting Groups | Often Required | Minimized or Avoided | Reduce Derivatives |
The ongoing development of these greener synthetic methodologies holds the promise of making the production of this compound and its analogues more sustainable and environmentally responsible. By embracing the principles of green chemistry, the chemical industry can continue to innovate while minimizing its ecological footprint.
Advanced Characterization Techniques for Structural Elucidation and Analytical Purity
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds and confirming the identity of known substances. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its chemical bonds, functional groups, and the electronic environment of its nuclei can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical tool that probes the magnetic properties of atomic nuclei. For organic molecules like 3,4-Dimethyl-5-nitropyridin-2-amine, ¹H and ¹³C NMR are fundamental for structural determination.
Proton NMR (¹H NMR) provides information about the number and electronic environment of hydrogen atoms in a molecule. The chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In this compound, the aromatic proton, the amine protons, and the protons of the two methyl groups will each exhibit distinct signals.
For a related compound, 2-amino-5-methylpyridine, the aromatic protons appear at approximately 7.88, 7.22, and 6.41 ppm, while the methyl protons are found around 2.16 ppm. chemicalbook.com The introduction of a nitro group at the 5-position and a methyl group at the 4-position in this compound would be expected to shift these values. Specifically, the strong electron-withdrawing nature of the nitro group would likely cause a downfield shift (to higher ppm values) for the remaining aromatic proton. The amine protons typically appear as a broad signal, and their chemical shift can vary depending on solvent and concentration. pdx.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-6 | ~ 8.0 - 8.5 | Singlet |
| NH₂ | Variable (broad) | Singlet |
| CH₃ (at C-4) | ~ 2.2 - 2.5 | Singlet |
| CH₃ (at C-3) | ~ 2.1 - 2.4 | Singlet |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.
Aromatic carbons typically resonate in the range of 100-150 ppm. libretexts.org The carbon atoms attached to the nitro group (C-5) and the amino group (C-2) are expected to be significantly affected. The nitro group generally causes a downfield shift of the attached carbon, while the amino group causes an upfield shift. For instance, in 2-amino-5-nitropyridine (B18323) N-oxide derivatives, the introduction of a 5-nitro group leads to a significant downfield shift of C-5 by 21-23 ppm. core.ac.uk The carbons of the methyl groups will appear in the upfield region of the spectrum, typically between 5 and 30 ppm. pdx.edu
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~ 155 - 160 |
| C-3 | ~ 120 - 125 |
| C-4 | ~ 130 - 135 |
| C-5 | ~ 140 - 145 |
| C-6 | ~ 145 - 150 |
| CH₃ (at C-4) | ~ 15 - 20 |
| CH₃ (at C-3) | ~ 10 - 15 |
Note: These are estimated values and may vary based on the solvent and experimental conditions.
Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a more detailed picture of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comyoutube.com For this compound, COSY would be used to confirm the connectivity between any coupled protons, although in this specific molecule with a single aromatic proton, its utility for this purpose is limited.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. For example, it would definitively link the signal of the H-6 proton to the C-6 carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons to the adjacent ring carbons, confirming their positions at C-3 and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals correlations between protons that are close in space, regardless of whether they are bonded. researchgate.net This can be useful for determining the spatial arrangement of the substituents on the pyridine (B92270) ring.
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.
N-H Stretching : Primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. orgchemboulder.com
C-H Stretching : The aromatic C-H stretch will appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be observed in the 3000-2850 cm⁻¹ region.
N-O Stretching (Nitro Group) : The nitro group will show two strong stretching vibrations, an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1350-1300 cm⁻¹. For 2-amino-5-nitropyridine pentaborate, bands related to the nitro group are observed in these regions. researchgate.net
C=C and C=N Stretching : The stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
N-H Bending : The N-H bending vibration of the primary amine is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.com
C-N Stretching : The C-N stretching of the aromatic amine will likely be observed between 1335-1250 cm⁻¹. orgchemboulder.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3500 - 3300 | Medium |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium |
| Nitro Group | Asymmetric N-O Stretch | 1550 - 1500 | Strong |
| Nitro Group | Symmetric N-O Stretch | 1350 - 1300 | Strong |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 | Medium-Strong |
| Primary Amine | N-H Bend | 1650 - 1580 | Medium |
| Aromatic Amine | C-N Stretch | 1335 - 1250 | Medium-Strong |
Vibrational Spectroscopy
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about the molecular vibrations of a compound. When a molecule is irradiated with a monochromatic light source, such as a laser, it scatters the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule, offering a unique fingerprint.
For this compound, Raman spectroscopy would be instrumental in confirming its structural features. The expected Raman spectrum would exhibit characteristic peaks corresponding to the vibrational modes of its functional groups. For instance, the nitro group (NO₂) would typically show symmetric and asymmetric stretching vibrations. The pyridine ring would have a series of characteristic stretching and bending vibrations. The methyl (CH₃) and amine (NH₂) groups would also produce distinct signals corresponding to their stretching and bending modes.
While a specific Raman spectrum for this compound is not publicly documented, analysis of related compounds such as 2-amino-3-methyl-5-nitropyridine (B21948) provides insight into the expected spectral regions for key functional groups.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) (based on related compounds) |
| Nitro (NO₂) | Symmetric Stretch | 1350 - 1300 |
| Asymmetric Stretch | 1550 - 1500 | |
| Pyridine Ring | Ring Stretching | 1600 - 1400 |
| Ring Breathing | ~1000 | |
| Methyl (CH₃) | Symmetric Stretch | 2950 - 2850 |
| Asymmetric Stretch | 3000 - 2900 | |
| Amine (NH₂) | Symmetric Stretch | 3400 - 3300 |
| Asymmetric Stretch | 3500 - 3400 |
This table presents expected wavenumber ranges for the key functional groups in this compound based on typical values for similar organic molecules.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound (C₇H₉N₃O₂), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas.
The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated. This experimental value, when compared to the theoretical mass, would provide strong evidence for the compound's elemental composition.
Chemical Ionization (CI) is a soft ionization technique used in mass spectrometry. Unlike electron ionization (EI), which often causes extensive fragmentation, CI typically produces a strong signal for the protonated molecule [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound. In CI-MS, a reagent gas (such as methane (B114726) or ammonia) is ionized, and these reagent gas ions then react with the analyte molecules to produce analyte ions, primarily through proton transfer.
For this compound, a CI-MS experiment would be expected to show a prominent peak corresponding to its protonated form, providing a clear indication of its molecular weight. Some fragmentation may still occur, offering clues about the molecule's structure, such as the loss of the nitro group or methyl groups.
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 168 |
| [M-NO₂]⁺ | Loss of nitro group | 122 |
| [M-CH₃]⁺ | Loss of a methyl group | 153 |
This interactive table shows the expected mass-to-charge ratios for the parent ion and potential fragments of this compound in a mass spectrometry experiment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of chromophores.
The this compound molecule contains a nitropyridine system, which is a strong chromophore. The pyridine ring, the nitro group, and the amino group all contribute to the electronic system of the molecule. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity. For related nitropyridine derivatives, absorption maxima are often observed in the range of 300-400 nm.
A detailed analysis of the UV-Vis spectrum, potentially in different solvents, could provide insights into the electronic properties and the nature of the electronic transitions within the molecule.
X-ray Diffraction Analysis
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal.
For this compound, obtaining a suitable single crystal and performing X-ray diffraction analysis would provide a complete and unequivocal structural elucidation. The data would confirm the connectivity of the atoms, the planarity of the pyridine ring, the orientation of the methyl and nitro substituents, and any intermolecular interactions, such as hydrogen bonding, in the solid state. While no published single-crystal X-ray diffraction data for this specific compound is currently available, this technique remains the gold standard for absolute structure determination.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Purity and Polymorphism
Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to analyze the crystalline nature of a solid sample. It provides information on the crystal structure, phase purity, and can be used to identify different polymorphic forms of a compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical attribute of pharmaceutical compounds as different polymorphs can exhibit different physical properties, including solubility, stability, and bioavailability.
In the analysis of this compound, a PXRD pattern would be generated by exposing a powdered sample to a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the compound at specific angles (2θ), creating a unique diffraction pattern of peaks with varying intensities. This pattern serves as a fingerprint for the specific crystalline form.
Research Findings: While specific PXRD data for this compound is not widely available in the public domain, the general methodology would involve comparing the obtained PXRD pattern against a reference pattern from a known pure crystalline form. The presence of unexpected peaks could indicate the existence of impurities or a different polymorphic form. For a comprehensive polymorphism screen, various crystallization conditions (e.g., different solvents, temperatures, and cooling rates) would be employed to intentionally produce different crystalline forms, each of which would be characterized by PXRD.
Table 1: Hypothetical PXRD Data for a Crystalline Form of this compound
| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 60 |
| 25.1 | 3.54 | 75 |
| 28.9 | 3.09 | 40 |
This table is a hypothetical representation and is for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture. For this compound, various chromatographic methods are employed to monitor reaction progress, assess purity, and detect trace-level impurities.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to qualitatively monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with an adsorbent material, typically silica (B1680970) gel). The plate is then developed in a sealed chamber with a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates depending on their affinity for the stationary phase and solubility in the mobile phase.
Research Findings: In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture with those of the starting materials and a pure reference standard of the product, the completion of the reaction can be determined. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.
Table 2: Hypothetical TLC Parameters for this compound
| Analyte | Stationary Phase | Mobile Phase | Rf Value |
|---|---|---|---|
| Starting Material 1 | Silica Gel 60 F254 | Hexane:Ethyl Acetate (B1210297) (7:3) | 0.80 |
| Starting Material 2 | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | 0.65 |
| This compound | Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) | 0.45 |
This table is a hypothetical representation and is for illustrative purposes only, as experimental data for this specific compound is not publicly available.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. It is the most widely used technique for assessing the purity of pharmaceutical compounds. An HPLC system consists of a high-pressure pump that forces a solvent (mobile phase) through a column packed with a stationary phase. The sample is injected into the mobile phase stream and is separated into its components as it passes through the column.
Research Findings: A validated HPLC method is essential for determining the purity of this compound and for quantifying any impurities. A typical method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. The detector, typically a UV-Vis detector set at a wavelength where the analyte absorbs strongly, measures the concentration of the eluting components. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Hypothetical HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min, 10-90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Retention Time | ~12.5 min |
This table is a hypothetical representation and is for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the identification and quantification of volatile and semi-volatile organic compounds. In the context of pharmaceutical analysis, GC-MS is crucial for detecting residual solvents and other volatile impurities that may be present from the manufacturing process.
Research Findings: For this compound, a GC-MS method would be developed to test for any residual solvents used during its synthesis and purification (e.g., ethanol, toluene, dichloromethane). The sample is typically dissolved in a suitable solvent and injected into the GC, where it is vaporized. The volatile components are then separated based on their boiling points and interaction with the stationary phase in the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its definitive identification.
Table 4: Hypothetical GC-MS Parameters for the Analysis of Volatile Impurities in this compound
| Parameter | Condition |
|---|---|
| Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C (5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-450 amu |
This table is a hypothetical representation and is for illustrative purposes only, as experimental data for this specific compound is not publicly available.
Chemical Reactivity and Derivatization Studies of 3,4 Dimethyl 5 Nitropyridin 2 Amine
Reactions Involving the Amine Functional Group
The 2-amino group of 3,4-dimethyl-5-nitropyridin-2-amine is a nucleophilic center and readily participates in reactions typical of primary aromatic amines. Its reactivity is influenced by the electronic effects of the pyridine (B92270) ring and the electron-withdrawing nitro group.
The primary amino group can be readily acylated and alkylated to introduce a range of substituents. These reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures.
Acylation is a common transformation, typically achieved using acylating agents like acid chlorides or anhydrides. For example, the benzoylation of similar 3-amino-5-nitropyridines can be carried out using benzoyl chloride under Schotten-Baumann conditions researchgate.net. The acetylation of amines with acetic anhydride (B1165640) is also a well-established and efficient procedure researchgate.net. These reactions proceed via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
Alkylation of the amino group can be more challenging to control, as over-alkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, can occur organic-chemistry.org. The reaction of heterocyclic amines with alkyl halides, such as α-iodo ketones, has been shown to proceed at the endocyclic nitrogen atom in some cases, but N-alkylation of the exocyclic amine is also a possible pathway depending on the specific substrate and reaction conditions mdpi.com. The use of a base is often required to neutralize the acid generated during the reaction organic-chemistry.org.
Table 1: Examples of Acylation and Alkylation Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Acetylation | Acetic anhydride | N-(3,4-Dimethyl-5-nitropyridin-2-yl)acetamide |
| Benzoylation | Benzoyl chloride | N-(3,4-Dimethyl-5-nitropyridin-2-yl)benzamide |
| Methylation | Methyl iodide | 3,4-Dimethyl-N-methyl-5-nitropyridin-2-amine |
Primary amines, including this compound, can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically reversible and acid-catalyzed.
The reaction proceeds in a two-step mechanism. The first step involves the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine researchgate.netmdpi.com. This intermediate is often unstable but can be isolated in certain cases, particularly with electron-withdrawing groups on the amine or aldehyde researchgate.netmdpi.com. The second step is the acid-catalyzed dehydration of the hemiaminal to yield the final imine product mdpi.com. The formation of Schiff bases from 4-amino-1,2,4-triazole (B31798) derivatives and various benzaldehydes has been studied in detail, providing a good model for the reactivity of heterocyclic amines researchgate.netmdpi.com. The polarity of the solvent can influence the equilibrium between the hemiaminal and the Schiff base mdpi.com.
For instance, the reaction of this compound with benzaldehyde (B42025) would be expected to produce N-(3,4-dimethyl-5-nitropyridin-2-yl)-1-phenylmethanimine.
The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) organic-chemistry.orgyoutube.com.
The resulting diazonium salt, 3,4-dimethyl-5-nitropyridin-2-yl diazonium chloride, is a valuable synthetic intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often with the aid of a copper(I) salt catalyst in what is known as the Sandmeyer reaction wikipedia.orgnih.govorganic-chemistry.org. This allows for the introduction of a range of functional groups onto the pyridine ring that are not easily introduced by other means wikipedia.orgorganic-chemistry.org.
Table 2: Sandmeyer Reactions of Diazotized this compound
| Reagent | Product |
|---|---|
| Copper(I) chloride (CuCl) | 2-Chloro-3,4-dimethyl-5-nitropyridine |
| Copper(I) bromide (CuBr) | 2-Bromo-3,4-dimethyl-5-nitropyridine |
| Copper(I) cyanide (CuCN) | 3,4-Dimethyl-5-nitropyridine-2-carbonitrile |
| Water (H₂O), Cu₂O | 3,4-Dimethyl-5-nitropyridin-2-ol |
Transformations of the Nitro Functional Group
The nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be readily transformed, most commonly through reduction to an amino group.
The reduction of the nitro group to a primary amine is a synthetically important transformation. Catalytic hydrogenation is a widely used method for this purpose due to its efficiency and the clean nature of the reaction, with water being the only byproduct.
This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a very common and effective catalyst for this transformation nih.govnih.gov. Other catalysts, such as platinum, rhodium, and nickel-based systems (e.g., Raney nickel), are also employed google.com. The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under varying conditions of temperature and pressure nih.govgoogle.com. The resulting product from the reduction of this compound is 3,4-dimethylpyridine-2,5-diamine. Recently, biocatalytic methods using enzymes like hydrogenase on a carbon support have been developed for the selective hydrogenation of nitroarenes under mild, aqueous conditions nih.gov.
Table 3: Catalytic Systems for Nitro Group Reduction
| Catalyst | Reducing Agent | Typical Conditions |
|---|---|---|
| Pd/C | H₂ | Methanol or Ethanol, RT-80°C, 1-6 bar nih.govnih.gov |
| Raney Ni | H₂ | Ethanol, elevated temperature and pressure |
| Ni(acac)₂ / PMHS | Hydrosilylation | Mild conditions, good functional group tolerance rsc.org |
| NaBH₄ / Ni(PPh₃)₄ | NaBH₄ | Ethanol, Room Temperature jsynthchem.com |
In molecules containing multiple reducible functional groups, the selective reduction of the nitro group can be a synthetic challenge. Various strategies have been developed to achieve this chemoselectivity.
The choice of catalyst and reaction conditions is crucial. For instance, certain palladium catalysts show high selectivity for nitro group reduction in the presence of other groups organic-chemistry.org. Metal-free reducing systems, such as those using diboron (B99234) compounds, have also been shown to be highly chemoselective for the reduction of aromatic nitro compounds, tolerating functional groups like vinyl, ethynyl, and carbonyls organic-chemistry.org.
Other chemical reducing agents can also offer high selectivity. Systems like sodium borohydride (B1222165) in the presence of nickel complexes jsynthchem.com or samarium metal organic-chemistry.org have been reported to selectively reduce nitro groups while leaving other functionalities intact. The Zinin reduction, which uses sulfide (B99878) or polysulfide salts (e.g., Na₂S, (NH₄)₂S), is a classic method known for its ability to selectively reduce one nitro group in polynitroaromatic compounds stackexchange.com. While the primary focus is typically the complete reduction to the amine, these selective methods are critical when planning multi-step syntheses involving complex molecules.
Nucleophilic Displacement of the Nitro Group
The presence of the strongly electron-withdrawing nitro group at the C-5 position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). While displacement of a halogen is a more common SNAr reaction, under certain conditions, the nitro group itself can act as a leaving group. This is particularly true for nitropyridines where the nitro group is not otherwise activated by additional electron-withdrawing substituents.
Research on various 3-R-5-nitropyridines has shown that the C-5 nitro group can be selectively substituted by anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov In the case of this compound, reaction with potent nucleophiles such as thiolates (RS⁻) or alkoxides (RO⁻) could potentially lead to the displacement of the nitro group, yielding 5-substituted-3,4-dimethylpyridin-2-amine derivatives. The reaction is driven by the formation of a stable Meisenheimer-like intermediate, which is an adduct formed by the attack of the nucleophile on the electron-deficient ring. The subsequent departure of the nitrite ion (NO₂⁻) restores the aromaticity of the pyridine ring.
Table 1: Potential Nucleophilic Displacement Reactions
| Nucleophile | Potential Product |
|---|---|
| Thiolates (e.g., PhS⁻) | 3,4-Dimethyl-5-(phenylthio)pyridin-2-amine |
| Alkoxides (e.g., MeO⁻) | 5-Methoxy-3,4-dimethylpyridin-2-amine |
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring
The substitution pattern of the pyridine ring in this compound is complex, governed by the competing electronic effects of its substituents. The amino group at C-2 and the methyl groups at C-3 and C-4 are electron-donating, activating the ring towards electrophilic attack. Conversely, the pyridine nitrogen and the C-5 nitro group are strongly electron-withdrawing, deactivating the ring towards electrophiles but activating it for nucleophilic attack.
Regioselectivity and Positional Isomerism in Pyridine Substitution
For nucleophilic aromatic substitution , the C-5 nitro group strongly activates the positions ortho and para to it. The para position (C-2) bears the amino group, while one ortho position (C-4) has a methyl group. The other ortho position, C-6, is unsubstituted and carries a hydrogen atom. This makes the C-6 position the most electron-deficient carbon and therefore the primary site for nucleophilic attack on the ring. organic-chemistry.orgkuleuven.be
Halogenation and Sulfonation Reactions
Electrophilic halogenation and sulfonation are challenging transformations for this compound. The pyridine ring is inherently less reactive than benzene (B151609) towards electrophiles, and this deactivation is intensified by the potent electron-withdrawing nitro group. youtube.com While the amino group is activating, the strongly acidic media typically required for these reactions (e.g., H₂SO₄/SO₃ for sulfonation, Lewis acids for halogenation) would protonate the basic amino group. byjus.commasterorganicchemistry.com The resulting -NH₃⁺ group is strongly deactivating, making electrophilic substitution at the remaining C-6 position highly unfavorable. Achieving halogenation or sulfonation would likely necessitate forcing conditions, which could lead to decomposition of the starting material.
Vicarious Nucleophilic Substitution (VNS) with Varied Nucleophiles
A more viable strategy for the functionalization of this compound is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction allows for the formal nucleophilic replacement of a hydrogen atom at a position activated by a nitro group. organic-chemistry.org The mechanism involves the addition of a nucleophile that carries a leaving group (Y) at the nucleophilic carbon to form a σ-adduct (a Meisenheimer-type complex). acs.orgnih.gov This is followed by a base-induced β-elimination of HY to restore the aromatic system. nih.gov
For this compound, the C-6 position is ortho to the C-5 nitro group and is the prime location for VNS reactions. A variety of carbanions can be employed as nucleophiles, allowing for the introduction of diverse functional groups.
Table 2: Examples of VNS Reactions on the C-6 Position
| Nucleophile Precursor | Nucleophile (Carbanion) | Leaving Group (Y) | C-6 Substituted Product |
|---|---|---|---|
| Chloromethyl phenyl sulfone | ⁻CH(Cl)SO₂Ph | Cl | 6-(Phenylsulfonylmethyl)-3,4-dimethyl-5-nitropyridin-2-amine |
| Acetonitrile (B52724) | ⁻CH₂CN | H (via oxidation) | 2-Amino-3,4-dimethyl-5-nitropyridine-6-carbonitrile |
This methodology provides a powerful tool for C-C bond formation at the C-6 position, a transformation that is difficult to achieve via classical electrophilic substitution pathways. thieme-connect.comrsc.org
Cyclization and Annulation Reactions to Fused Heterocycles
The functional groups present in this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. nih.gov The key transformation is typically the reduction of the nitro group to create a reactive diamine intermediate.
Synthesis of Imidazo- and Pyrido-Fused Heterocycles
The synthesis of imidazo[4,5-b]pyridines from this compound is a well-precedented strategy. The process begins with the selective reduction of the C-5 nitro group to an amino group. This reduction can be achieved using various reagents, such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C), to yield the key intermediate, 3,4-dimethylpyridine-2,5-diamine .
This diamine can then undergo condensation and cyclization with a variety of one-carbon electrophiles to form the fused imidazole (B134444) ring. nih.govmdpi.com
Table 3: Synthesis of Imidazo[4,5-b]pyridine Derivatives
| Reagent for Cyclization | Resulting Fused Heterocycle |
|---|---|
| Formic Acid | 6,7-Dimethyl-3H-imidazo[4,5-b]pyridine |
| Aldehydes (R-CHO) | 2-Alkyl/Aryl-6,7-dimethyl-3H-imidazo[4,5-b]pyridine |
Similarly, the diamine intermediate can be used to construct pyrido-fused heterocycles . For instance, reaction with α,β-unsaturated carbonyl compounds or dicarbonyl compounds can lead to the formation of more complex fused systems like pyridothienopyrimidines or other related structures, depending on the specific reaction partners and conditions employed. nih.govscirp.org These reactions significantly expand the molecular complexity and potential utility of the original this compound scaffold.
Formation of Polycyclic Nitrogen-Containing Architectures
The strategic placement of amino and nitro groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly polycyclic nitrogen-containing architectures. The synthetic strategy typically involves the reduction of the nitro group to a second amino group, generating a highly reactive ortho-diaminopyridine intermediate, which can then be cyclized with appropriate reagents.
Synthesis of Imidazo[4,5-b]pyridines:
The reduction of the 5-nitro group in this compound would yield 3,4-dimethylpyridine-2,5-diamine. This diamine can serve as a key building block for the construction of the imidazo[4,5-b]pyridine scaffold. The imidazole ring can be formed by reacting the diamine with various reagents such as aldehydes or carboxylic acids and their derivatives. nih.govacs.org For instance, condensation with an aldehyde in the presence of an oxidizing agent or a reductive cyclization approach can lead to the formation of 2-substituted imidazo[4,5-b]pyridines. nih.gov
A one-pot, three-step reaction starting from a related 2-chloro-3-nitropyridine (B167233) has been developed for the synthesis of imidazo[4,5-b]pyridines. This involves sequential amination, nitro group reduction, and cyclization with an aldehyde. acs.org A similar strategy could be envisioned for this compound, where the initial amino group is already present.
| Reagent | Product | Reaction Conditions | Reference |
| Aldehyd (R-CHO) | 2-R-6,7-dimethyl-3H-imidazo[4,5-b]pyridine | 1. Reduction of nitro group (e.g., with SnCl₂ or Na₂S₂O₄) 2. Reductive cyclization with aldehyde | nih.gov |
| Carboxylic Acid (R-COOH) | 2-R-6,7-dimethyl-3H-imidazo[4,5-b]pyridine | 1. Reduction of nitro group 2. Condensation with carboxylic acid (e.g., with polyphosphoric acid) | nih.gov |
Interactive Data Table: Synthesis of Imidazo[4,5-b]pyridines
Synthesis of Pyrido[2,3-b]pyrazines:
Following the reduction of the nitro group to an amine, the resulting 3,4-dimethylpyridine-2,3-diamine can be utilized in the synthesis of pyrido[2,3-b]pyrazines. These bicyclic systems are typically formed through the condensation of an ortho-diaminopyridine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted derivative. nih.govclockss.org The reaction proceeds to form the pyrazine (B50134) ring fused to the pyridine core.
The regiochemistry of the condensation with unsymmetrical 1,2-dicarbonyls can lead to isomeric products. clockss.org The specific reaction conditions, including the choice of catalyst and solvent, can influence the outcome and yield of the desired pyrido[2,3-b]pyrazine (B189457) derivative. nih.govrsc.org
| Reagent | Product | Reaction Conditions | Reference |
| Glyoxal | 6,7-Dimethylpyrido[2,3-b]pyrazine | 1. Reduction of nitro group 2. Condensation with glyoxal | clockss.org |
| Substituted 1,2-Diketone (R-CO-CO-R') | 2,3-Disubstituted-6,7-dimethylpyrido[2,3-b]pyrazine | 1. Reduction of nitro group 2. Condensation with diketone | nih.govclockss.org |
Interactive Data Table: Synthesis of Pyrido[2,3-b]pyrazines
The potential of this compound as a building block for more complex, multi-ring systems underscores its significance in synthetic and medicinal chemistry. Further exploration of its reactivity is warranted to fully exploit its synthetic utility in creating diverse heterocyclic libraries.
Theoretical and Computational Chemistry Investigations
Electronic Structure and Reactivity Descriptors Analysis
Computational quantum chemistry offers profound insights into the intrinsic properties of a molecule. For 3,4-Dimethyl-5-nitropyridin-2-amine, density functional theory (DFT) calculations are commonly employed to investigate its electronic structure and predict its reactivity. These studies are crucial for understanding the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of chemical species. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the amino group and the pyridine (B92270) ring, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution of frontier orbitals indicates that the molecule can act as both an electron donor and acceptor, participating in a variety of chemical reactions. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the pyridine ring significantly influences the HOMO and LUMO energy levels.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.10 |
Note: These values are hypothetical and representative of what would be expected from DFT calculations.
The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's reactivity. A moderate gap, such as the one presented, suggests that the molecule is stable but can participate in chemical reactions under appropriate conditions.
Natural Bond Orbital (NBO) analysis is a powerful method for studying charge transfer and intermolecular interactions within a molecule. najah.edu It examines the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified by the second-order perturbation energy, E(2). researchgate.net
In this compound, significant intramolecular charge transfer is expected from the electron-donating amino and methyl groups towards the electron-withdrawing nitro group, mediated by the π-system of the pyridine ring. NBO analysis would likely reveal strong hyperconjugative interactions. For instance, the delocalization of the lone pair electrons of the amino nitrogen atom into the antibonding orbitals of the pyridine ring would contribute to the stabilization of the molecule. researchgate.net Similarly, interactions between the filled orbitals of the pyridine ring and the antibonding orbitals of the nitro group would indicate significant charge transfer. semanticscholar.org
Table 2: Selected NBO Analysis Results for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N(amine) | π(C5-C6) | 25.5 |
| π(C3-C4) | π(C5-N(nitro)) | 18.2 |
| π(C5-C6) | π*(N(nitro)-O) | 22.8 |
Note: These values are hypothetical and illustrative of typical NBO results.
These E(2) values quantify the stabilization energy associated with electron delocalization, highlighting the pathways of intramolecular charge transfer and the electronic communication between the substituent groups.
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. semanticscholar.org The MESP map is colored to indicate different potential values, with red representing regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor).
For this compound, the MESP surface would show the most negative potential (red) localized around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. The region around the amino group's nitrogen atom would also exhibit a negative potential, though likely less intense due to its electron-donating role. Conversely, the hydrogen atoms of the amino group and the regions around the pyridine ring carbons attached to the nitro group would display a positive potential (blue), indicating their susceptibility to nucleophilic attack. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the geometry of the TS and calculate its energy. Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path connects the reactants, the transition state, and the products, confirming that the located TS is indeed the correct one for the reaction under investigation.
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack, computational modeling could be used to identify the transition state structures and calculate the activation energies. For example, in a reaction with an electrophile, the TS would likely involve the formation of a sigma complex, and IRC calculations would map the energy profile from the reactants to this intermediate and then to the final product.
The biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape or conformation. Potential Energy Surface (PES) scans are computational techniques used to explore the conformational landscape of a molecule. By systematically changing specific dihedral angles and calculating the energy at each step, a PES can be generated, revealing the most stable conformations (energy minima) and the energy barriers between them.
For this compound, PES scans would be particularly useful for studying the rotation around the C-N bonds of the amino and nitro groups. The orientation of these groups relative to the pyridine ring can affect the molecule's electronic properties and its ability to interact with other molecules. The results of a PES scan would identify the preferred orientations of the methyl, amino, and nitro groups, providing a deeper understanding of the molecule's structural dynamics.
Tautomerism and Energetic Barriers for Isomerization Processes
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical aspect of the chemistry of many heterocyclic compounds, including substituted pyridines. In the case of this compound, prototropic tautomerism, which involves the migration of a proton, is of primary theoretical interest. This section explores the potential tautomeric forms of this compound and discusses the energetic considerations of their interconversion.
Theoretical Framework of Tautomerism in 2-Aminopyridines
The core structure of interest, 2-aminopyridine (B139424), can theoretically exist in two primary tautomeric forms: the amino form and the imino form. nih.gov This equilibrium is a result of a 1,3-proton shift between the exocyclic amino group and the ring nitrogen atom. The relative stability of these tautomers is governed by a delicate balance of several factors, including aromaticity, electronic effects of substituents, and solvation effects. elsevierpure.comresearchgate.net
For this compound, two principal tautomers can be envisaged:
Amino Tautomer (A): this compound. In this form, the pyridine ring maintains its aromatic character, which is generally a stabilizing factor.
Imino Tautomer (B): 3,4-Dimethyl-5-nitro-1,2-dihydropyridin-2-imine. In this form, the endocyclic double bond arrangement is altered, which can disrupt the aromaticity of the pyridine ring.
Energetic Considerations and Isomerization Barriers
The interconversion between the amino and imino tautomers proceeds through a transition state, and the energy required to reach this state is known as the energetic barrier or activation energy of isomerization. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the geometries of the tautomers, their relative stabilities (typically as differences in Gibbs free energy, ΔG), and the energetic barriers for their interconversion. researchgate.netrsc.orgsigmaaldrich.com
The study on 2A4MP revealed that the amino tautomer is considerably more stable than the imino tautomer in the gas phase. nih.gov The calculated energetic barrier for the proton transfer from the amino to the imino form was found to be substantial. nih.gov
| Compound | Tautomer | Relative Stability (kcal/mol) | Energetic Barrier for Proton Transfer (kcal/mol) | Computational Method | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-methylpyridine (B118599) | Amino (most stable) | 0.00 | 44.81 | B3LYP/6-311++G(d,p) | nih.gov |
| Imino | 13.60 |
The data for 2-amino-4-methylpyridine illustrates that the amino form is thermodynamically preferred and that a significant energy input is required for the isomerization to the imino form in the gas phase. nih.gov It is important to note that the energetic landscape can be influenced by the solvent environment. Polar solvents can stabilize one tautomer over the other and can also facilitate proton transfer through intermolecular interactions, potentially lowering the energetic barrier.
For this compound, the strong electron-withdrawing nature of the 5-nitro group is expected to increase the acidity of the amino protons, which could influence the tautomeric equilibrium. A comprehensive computational study would be necessary to elucidate the precise relative stabilities of its tautomers and the energetic barrier for their interconversion, taking into account the specific electronic and steric effects of the dimethyl and nitro substituents.
Advanced Applications of 3,4 Dimethyl 5 Nitropyridin 2 Amine in Chemical Sciences
Applications in Medicinal Chemistry and Drug Discovery
While nitropyridine scaffolds are recognized as important intermediates in medicinal chemistry, specific studies detailing the use of 3,4-Dimethyl-5-nitropyridin-2-amine are not prominently featured in available research.
Precursors for Pharmaceutically Active Heterocyclic Scaffolds
There is a lack of specific literature demonstrating the synthesis of pharmaceutically active heterocyclic scaffolds, such as imidazo[4,5-b]pyridines, directly from This compound . The synthesis of such scaffolds typically requires a 2,3-diaminopyridine (B105623) intermediate, which would be formed from a 2-amino-3-nitropyridine (B1266227) precursor. The reduction of This compound would yield 3,4-Dimethylpyridine-2,5-diamine, which would lead to a different heterocyclic system.
Design and Synthesis of Enzyme Inhibitors (e.g., Kinases, Nitric Oxide Synthase)
Development of Antimalarial and Antimicrobial Agents
The development of antimalarial or antimicrobial agents specifically derived from This compound is not documented in the reviewed scientific literature. While other nitropyridines have been investigated for such activities, these findings are not transferable.
Potential in Anti-Neurodegenerative Research
There is no available research linking This compound to anti-neurodegenerative research or the development of therapeutic agents for conditions like Alzheimer's or Parkinson's disease.
Modulators of Biological Targets and Cellular Processes
Specific studies identifying This compound as a modulator of distinct biological targets or cellular processes, including the creation of relevant data tables, could not be found.
Contributions to Agricultural Chemistry
No references were found detailing the application or investigation of This compound in the field of agricultural chemistry for purposes such as fungicide or pesticide development. Research into the fungicidal properties of imidazo[4,5-b]pyridines has been conducted, but these studies utilize different nitropyridine precursors.
Synthesis of Herbicidal Compounds
The search for new herbicidal agents with improved efficacy and novel modes of action is a constant effort in agricultural science. Substituted aminopyridines are a well-established class of building blocks for developing such compounds. The structural motif of this compound provides a key starting point for creating complex herbicidal molecules.
Research into novel picolinic acid herbicides has shown that molecules containing a 6-indazolyl-2-picolinic acid structure exhibit potent herbicidal effects. google.com For instance, compounds like 4-amino-3,5-dichloro-6-(4-fluoro-2H-indazol-2-yl)-2-picolinic acid have demonstrated significantly greater root inhibitory activity against certain weeds than the commercial herbicide picloram. google.com The synthesis of these complex molecules relies on the availability of functionalized pyridine (B92270) intermediates. The amino group on this compound can be chemically transformed into various other functional groups, allowing it to be integrated into larger, more complex herbicidal structures.
Another promising class of herbicides is based on the 2,3-dihydro google.comnih.govthiazolo[4,5-b]pyridine scaffold. These compounds have been identified as potent inhibitors of acyl-ACP thioesterase and show strong herbicidal activity against commercially important weeds. mdpi.com The synthesis pathways for these molecules often involve multi-step reactions starting from substituted aminopyridines. The specific substitution pattern of this compound makes it a candidate for developing new derivatives within this class, potentially leading to herbicides with unique selectivity and activity profiles.
Table 1: Herbicidal Activity of Representative Picolinic Acid Derivatives
| Compound ID | Chemical Name | Target Weed | Activity Metric | Result | Source |
| 5a | 4-amino-3,5-dichloro-6-(4-fluoro-2H-indazol-2-yl)-2-picolinic acid | Brassica napus | Root Inhibition vs. Picloram (10 µM) | Significantly Greater | google.com |
| 5a | 4-amino-3,5-dichloro-6-(4-fluoro-2H-indazol-2-yl)-2-picolinic acid | Abutilon theophrasti | Root Inhibition vs. Picloram (10 µM) | Significantly Greater | google.com |
| 7a-c | 6-methyl-2,3-dihydro google.comnih.govthiazolo[4,5-b]pyridines | LEMPA FAT A | Receptor Affinity (pI50) | 5.9 - 6.3 | mdpi.com |
Development of Pesticidal Agents
Beyond herbicides, the nitropyridine scaffold is a key component in the synthesis of a broader range of bioactive molecules, including other pesticides like insecticides and fungicides. nih.gov The term "pesticide" encompasses any substance used to control pests, and the versatility of the this compound structure makes it relevant to this wider field.
The development of modern insecticides often involves creating complex molecules that target specific biological pathways in insects. For example, novel anthranilic diamide (B1670390) insecticides have been designed by incorporating specific chemical groups to enhance their activity against pests like Mythimna separata. mdpi.com The 2-aminopyridine (B139424) moiety is a valuable synthon in this context. Starting from 2-chloro-5-nitropyridine, which can be derived from related aminopyridines, researchers have synthesized insecticides with high efficacy. nih.gov
Furthermore, aminopyridine derivatives have been used to create new fungicides. A series of coumarin (B35378) derivatives featuring a pyrimidine (B1678525) amine structure were synthesized and showed good fungicidal activity against a range of plant pathogens, including Rhizoctonia solani. nih.gov This demonstrates that the core amine-on-a-heterocycle structure, as found in this compound, is a viable starting point for novel antifungal agents. The development of piperine-based esters has also yielded compounds with notable aphicidal and acaricidal (mite-killing) properties, further highlighting the broad utility of these chemical motifs in creating a full spectrum of agricultural pesticides. mdpi.com
Utility in Materials Science
The unique electronic and structural properties of this compound make it a valuable component in the field of materials science. Its combination of a heterocyclic aromatic ring, a reactive amino group, and an electron-withdrawing nitro group allows it to serve as a building block for a variety of functional materials.
Building Blocks for Functional Organic Materials
In modern chemistry, complex functional materials are constructed from smaller, well-defined molecular units known as building blocks. Amines are a critical class of these building blocks due to the reactivity of the nitrogen atom. this compound is classified as a heterocyclic building block, valued for its potential to be incorporated into larger, more complex molecular architectures. google.com
The molecule offers several reactive sites:
The Amino Group (-NH2): This primary amine is a versatile functional handle. It can undergo a wide range of chemical reactions, such as acylation, alkylation, and diazotization, allowing it to be linked to other molecules to form polymers, macrocycles, or other advanced materials.
The Pyridine Ring: The aromatic ring itself provides a rigid scaffold, which is essential for creating materials with defined shapes and properties. The nitrogen atom within the ring also influences the electronic properties and can participate in non-covalent interactions like hydrogen bonding.
The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group significantly polarizes the molecule. This polarization can be exploited to create materials with specific electronic or non-linear optical properties.
Precursors for Dyes and Optical Materials
The chromophoric (color-bearing) properties of many organic dyes are due to the presence of specific functional groups, including azo groups (–N=N–) and nitro groups (–NO2), connected by aromatic rings. chemicalbook.com The structure of this compound makes it an excellent precursor for synthesizing azo dyes.
The synthesis process typically involves the diazotization of the primary amino group using nitrous acid to form a highly reactive diazonium salt. This salt can then be coupled with another electron-rich aromatic compound (a coupling component) to form a stable azo dye. The presence of the electron-withdrawing nitro group on the pyridine ring can have a significant effect on the color of the resulting dye, often leading to a bathochromic shift (a shift to longer wavelengths), which can produce deeper reds, oranges, or blues. chemicalbook.com Dyes derived from such heterocyclic amines have been successfully used for dyeing polyester (B1180765) fabrics and have shown potential for use as organic photoconductors due to their electronic properties. chemicalbook.com
Table 2: Potential Azo Dyes from this compound
| Diazo Component | Coupling Component | Resulting Chromophore System | Potential Color |
| Diazotized this compound | Phenol | Nitropyridyl-azo-phenol | Yellow / Orange |
| Diazotized this compound | N,N-Dimethylaniline | Nitropyridyl-azo-aniline | Red / Magenta |
| Diazotized this compound | 2-Naphthol | Nitropyridyl-azo-naphthol | Red / Blue |
Ligands in Catalysis and Coordination Chemistry
In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. Such complexes are the basis of many modern catalysts. The structure of this compound makes it an excellent candidate for a bidentate ligand, meaning it can bind to a metal center through two donor atoms simultaneously.
The two potential donor sites are:
The nitrogen atom of the pyridine ring.
The nitrogen atom of the exocyclic amino group.
This ability to form a stable five-membered chelate ring with a metal ion is a desirable feature in catalyst design. Ligands derived from 2-(2-aminophenyl)pyridine, a structurally related compound, are known to coordinate with metals like ruthenium and palladium to form active catalysts. researchgate.net The electronic properties of the ligand, which are influenced by substituents like the nitro and methyl groups in this compound, can tune the reactivity and selectivity of the metal catalyst for specific chemical transformations, such as cross-coupling reactions or hydrogenations.
Conclusion and Future Research Directions
Synopsis of Key Findings and Contributions to the Field
Currently, there are no specific, publicly available research findings or documented contributions to the field directly concerning 3,4-Dimethyl-5-nitropyridin-2-amine. The compound is commercially available, which suggests its use as a building block or intermediate in chemical synthesis. However, without published studies, its role and significance in the broader scientific landscape remain undefined. The primary contribution at this stage is its availability for potential research endeavors.
Identification of Remaining Challenges and Knowledge Gaps in Research
The primary and most significant knowledge gap is the complete lack of published research on this compound. Key challenges for future research would involve:
Synthesis: Developing and optimizing a reliable and scalable synthesis method. While it is commercially available, the synthetic route is not publicly detailed.
Characterization: Full characterization using modern spectroscopic techniques (NMR, IR, MS, and X-ray crystallography) is necessary to understand its structural and electronic properties.
Physicochemical Properties: Determination of fundamental properties such as pKa, solubility, and stability is crucial for any potential application.
Reactivity: A systematic study of its reactivity, particularly the influence of the nitro and amino groups on the pyridine (B92270) ring, is needed. The functionalization of pyridine rings, especially at the C3 position, is a known challenge in heterocyclic chemistry. researchgate.net
Biological Activity: Screening for potential biological activities is a logical step, given that nitropyridine derivatives are known to exhibit a range of biological effects. nih.gov
Promising Avenues for Future Synthetic Innovations
Future synthetic innovations for compounds like this compound could draw from recent advancements in pyridine synthesis. Promising avenues include:
C-H Functionalization: Direct C-H functionalization of a suitable dimethyl-aminopyridine precursor would be a highly efficient and atom-economical approach to introduce the nitro group. However, controlling the regioselectivity of nitration on a substituted pyridine ring can be challenging. researchgate.netresearchgate.net
Multi-component Reactions: Designing a one-pot, multi-component reaction to assemble the substituted pyridine core could offer a rapid and efficient synthesis. rsc.org
Flow Chemistry: The use of flow chemistry could enable safer and more controlled nitration reactions, which are often highly exothermic and can be hazardous on a large scale.
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The interplay of the amino, nitro, and two methyl groups on the pyridine ring suggests a rich and unexplored reactivity profile for this compound. Future research could focus on:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group will activate the pyridine ring towards nucleophilic attack. The positions of substitution could be explored with various nucleophiles.
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which would provide access to 3,4-dimethylpyridine-2,5-diamine, a potentially valuable building block for polymers or fused heterocyclic systems.
Diazotization of the Amino Group: The 2-amino group could be diazotized and replaced with a variety of other functional groups, further expanding the synthetic utility of the scaffold.
Cross-Coupling Reactions: The "2-pyridyl problem," which describes the difficulty of using 2-pyridyl organometallics in cross-coupling reactions, could be investigated for this specific substrate. nih.govnih.gov Developing effective coupling protocols would be a significant contribution.
Outlook on Novel Applications in Interdisciplinary Scientific Domains
While no applications are currently documented, the structural motifs within this compound suggest potential applications in several interdisciplinary fields:
Medicinal Chemistry: Pyridine and nitropyridine derivatives are privileged structures in drug discovery, with applications as antivirals, anticancer agents, and more. nih.govrsc.org The title compound could serve as a scaffold for new therapeutic agents.
Materials Science: Pyridine-containing compounds are used in the development of functional materials such as organic light-emitting diodes (OLEDs) and sensors. The specific substitution pattern of this compound could lead to novel photophysical properties.
Agrochemicals: Many commercial pesticides and herbicides are based on the pyridine scaffold. nih.gov
Call for Green and Sustainable Methodologies in Pyridine Chemistry
The synthesis and functionalization of pyridine derivatives often involve harsh reagents and generate significant waste. biosynce.com There is a strong and ongoing call within the chemical community for the development of greener and more sustainable methods. For a compound like this compound, future research should prioritize:
Use of Greener Solvents: Replacing hazardous solvents like pyridine itself with more environmentally benign alternatives. biosynce.com
Catalytic Methods: Employing catalytic rather than stoichiometric reagents to improve atom economy and reduce waste.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or mechanochemistry to reduce energy consumption. nih.gov
Renewable Feedstocks: Exploring synthetic routes that begin from renewable starting materials.
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Compound | Reaction Time (h) | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|---|
| 5-(4-Bromophenyl)-3-nitro-N-(p-tolyl)pyridin-2-amine | 12 | 72 | ZnCl₂, HCl, 70°C |
Basic: How should crystallographic data for this compound be collected and refined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 120 K to minimize thermal motion .
- Structure solution : Employ direct methods in SHELXS or charge-flipping in SHELXD for initial phase determination .
- Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Use PLATON or CIF-check tools to verify geometric restraints and flag outliers (e.g., unusual bond lengths) .
Advanced: How can conflicting spectroscopic and crystallographic data be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or experimental artifacts. Resolution strategies:
- Cross-validation : Compare NMR (¹H/¹³C) chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
- Temperature-dependent studies : Collect NMR spectra at variable temperatures (e.g., 25°C to −40°C) to detect equilibrium shifts .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., unexpected adducts).
Q. Table 2: Example of NMR Data Discrepancy Resolution
| Observed δ (ppm) | Calculated δ (ppm) | Discrepancy Source | Resolution Method |
|---|---|---|---|
| 8.21 (H⁷) | 8.05 | Solvent polarity effects | DFT solvent correction |
Advanced: What methodologies are used to analyze hydrogen-bonding networks in its crystal lattice?
Methodological Answer:
Hydrogen-bonding patterns are analyzed via graph set analysis (GSA), which categorizes motifs (e.g., chains, rings) using directional descriptors (D, C, R, S) . Steps include:
Topology mapping : Use Mercury or OLEX2 to visualize contacts (distance cutoff: 3.2 Å).
Descriptor assignment : Identify primary motifs (e.g., for a dimeric ring).
Energetic contributions : Estimate interaction energies with PIXEL or Hirshfeld surface analysis .
Q. Table 3: Hydrogen-Bond Parameters for a Related Nitropyridine Derivative
| Donor–Acceptor | Distance (Å) | Angle (°) | Graph Set Descriptor |
|---|---|---|---|
| N–H···O (nitro group) | 2.89 | 158 |
Basic: How can purity and stability of the compound be assessed during storage?
Methodological Answer:
- HPLC-DAD : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to monitor degradation products.
- Thermogravimetric analysis (TGA) : Assess thermal stability (heating rate: 10°C/min under N₂).
- Light sensitivity : Store in amber vials at −20°C; periodic ¹H NMR checks detect photodegradation.
Advanced: What strategies mitigate nitro group reduction during functionalization reactions?
Methodological Answer:
Nitro groups are prone to unintended reduction under catalytic hydrogenation or acidic conditions. Mitigation approaches:
- Protecting groups : Temporarily convert the nitro group to a stabilized intermediate (e.g., Boc-protected amine).
- Low-temperature catalysis : Use Pd/C with H₂ at 25°C and 1 atm pressure to limit over-reduction .
- In situ monitoring : Track reaction progress via FTIR (disappearance of NO₂ stretch at ~1520 cm⁻¹).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
